N,N-Bis(diphenylphosphino)amine

概要

説明

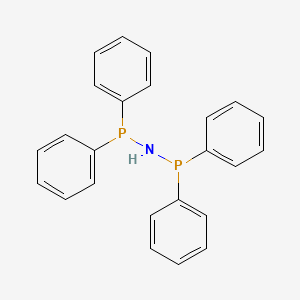

N,N-Bis(diphenylphosphino)amine: is an organophosphorus compound with the molecular formula C24H21NP2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. Its stability in air and its ability to form stable complexes make it a valuable reagent in various chemical applications [2][2].

準備方法

Synthetic Routes and Reaction Conditions: N,N-Bis(diphenylphosphino)amine can be synthesized through the reaction of diphenylphosphine with an amine. One common method involves the reaction of diphenylphosphine with ammonia or a primary amine in the presence of a base. The reaction typically proceeds as follows:

2Ph2PH+NH3→Ph2P-NH-PPh2+H2

where Ph represents a phenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or distillation[2][2].

化学反応の分析

Types of Reactions: N,N-Bis(diphenylphosphino)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine[][2].

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines depending on the reagents used[][2].

科学的研究の応用

Catalytic Applications

Homogeneous Catalysis:

N,N-Bis(diphenylphosphino)amine serves as a key ligand in the formation of metal complexes that catalyze numerous reactions. Notably, it has been employed in:

- Ethylene Oligomerization: The ligand is known to enhance the selectivity and activity of nickel complexes in the oligomerization of ethylene, facilitating the production of linear alpha-olefins. Studies indicate that the incorporation of this ligand allows for fine-tuning of catalytic properties through N-substitution, improving reaction yields and selectivity .

- Asymmetric Hydrogenation: The compound has been utilized in rhodium-catalyzed asymmetric hydrogenation reactions, where it promotes high enantioselectivity in the reduction of dehydroaminoesters and α-arylvinyl acetamides, showcasing its effectiveness in producing chiral compounds .

Heterogeneous Catalysis:

In addition to homogeneous systems, this compound is also applicable in heterogeneous catalysis. Its ability to stabilize metal nanoparticles enhances catalytic activity in various reactions, including hydrogenation and oxidation processes.

Coordination Chemistry

The ligand's ability to coordinate with a variety of metals results in diverse metal complexes with distinct properties. These complexes are significant for:

- Sensing Applications: Metal complexes formed with this compound have shown potential in sensing applications due to their luminescent properties. For instance, platinum complexes derived from this ligand exhibit dual-emission characteristics, making them suitable for sensor development .

- Material Science: The use of this ligand in synthesizing new materials, such as phosphorescent polymers or metal-organic frameworks (MOFs), has been explored. These materials often exhibit unique electronic and optical properties due to the ligand's strong coordinating ability .

Case Study 1: Ethylene Oligomerization

A comprehensive study demonstrated that nickel complexes with this compound significantly outperform traditional catalysts in ethylene oligomerization. The research highlighted the influence of varying N-substituents on catalytic efficiency and product distribution, confirming the ligand's role in enhancing selectivity towards desired oligomers .

Case Study 2: Asymmetric Synthesis

In a series of experiments involving rhodium-catalyzed asymmetric hydrogenation reactions, complexes with this compound achieved enantiomeric excesses exceeding 90%. This study emphasized the importance of ligand structure in determining catalytic outcomes and showcased its utility in pharmaceutical synthesis .

作用機序

The mechanism of action of N,N-Bis(diphenylphosphino)amine involves its ability to form stable complexes with metal ions. The nitrogen and phosphorus atoms in the molecule act as donor atoms, coordinating with metal ions to form chelates. These chelates can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions [2][2].

類似化合物との比較

- Bis(diphenylphosphino)methane

- Bis(diphenylphosphino)ethane

- Bis(diphenylphosphino)propane

Comparison: N,N-Bis(diphenylphosphino)amine is unique in its ability to form stable complexes with a wide range of metal ions. Compared to other similar compounds, it offers greater stability and versatility in coordination chemistry. Its unique structure allows for the formation of more stable and diverse metal complexes, making it a valuable reagent in various chemical applications [2][2].

生物活性

N,N-Bis(diphenylphosphino)amine (dppn) is a versatile ligand in coordination chemistry, particularly known for its applications in catalysis and medicinal chemistry. Its biological activity has garnered attention due to its potential in cancer therapy and other therapeutic areas. This article explores the compound's biological activities, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

This compound has the chemical formula and features two diphenylphosphino groups attached to an amine. This structure allows for strong coordination with metal centers, enhancing its reactivity and biological activity.

Antitumor Activity

Several studies have investigated the antitumor properties of complexes formed with this compound. Notably, research has shown that platinum complexes containing dppn exhibit significant proteasome-inhibitory activities. These complexes have been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer cells.

- Study Findings :

- In a study involving human breast cancer MDA-MB-231 cells, complexes containing dppn inhibited proteasomal chymotrypsin-like activity by approximately 80% at 6 μM concentration. This inhibition correlated with increased levels of ubiquitinated proteins and the proteasome target protein p27, leading to apoptosis through caspase 3 activation .

- Another study highlighted the superior activity of dppn-containing complexes compared to cisplatin, a well-known chemotherapeutic agent, suggesting a promising alternative for cancer treatment .

The mechanism by which this compound exerts its biological effects primarily involves:

- Proteasome Inhibition : By inhibiting the proteasome's chymotrypsin-like activity, these compounds prevent the degradation of pro-apoptotic factors, thus promoting apoptosis in cancer cells.

- DNA Binding : Preliminary studies suggest that these complexes may interact with DNA, further contributing to their antitumor effects .

Synthetic Applications

Beyond its biological applications, this compound serves as a crucial ligand in various catalytic processes. It has been utilized in:

- Ruthenium-Catalyzed Reactions : The ligand has been shown to facilitate hydrogen-borrowing alkylation reactions with high yields .

- Suzuki Coupling Reactions : Its reactivity makes it suitable for synthesizing complex organic molecules, which can also have biological relevance .

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that platinum complexes with dppn not only inhibit tumor growth but also exhibit a more favorable toxicity profile compared to traditional chemotherapeutics like cisplatin. This suggests that dppn could be a valuable component in developing new cancer therapies that minimize side effects while maximizing efficacy .

Comparative Efficacy

A comparative analysis of different ligands revealed that this compound-containing complexes consistently outperformed others in terms of cytotoxicity against resistant cancer cell lines. For instance, compounds derived from dppn showed micromolar activity against several cancer types, including glioma and melanoma .

特性

IUPAC Name |

[(diphenylphosphanylamino)-phenylphosphanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYXASMIUOIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347453 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-37-4 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(diphenylphosphino)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N,N-Bis(diphenylphosphino)amine influence its coordination behavior?

A1: The P-N-P backbone of dppa provides a unique bite angle and flexibility that dictates its coordination modes. Research shows dppa can act as a monodentate, bridging, or chelating ligand depending on the metal center and reaction conditions. For instance, with platinum(II) complexes, dppa exhibits monodentate behavior with dppm and bridging coordination with dppm, dppe, dppp, dppb, and dppf. [] This versatility makes dppa a valuable tool for constructing diverse metal complexes with distinct properties.

Q2: What is the role of this compound in the synthesis of gold nanoclusters?

A2: In a study exploring novel gold nanoclusters, dppa was crucial in stabilizing a unique Au19 cluster. The resulting cluster, 2, featured a novel V-shaped alkynyl-gold motif, highlighting the influence of dppa on cluster architecture. [] This finding opens avenues for designing new alkynyl-protected gold nanoclusters with tailored properties for various applications.

Q3: Can this compound be used to modulate electronic coupling in metal complexes?

A3: Research on dimolybdenum(II) complexes demonstrates that dppa, alongside other diphosphine ligands, can effectively modulate electronic coupling. Introducing dppa into the dimolybdenum system resulted in the synthesis of trans-[Mo2(O2C-Fc)2(DPPX)2][BF4]2 complexes, where DPPX represents dppa, dppm, or dppe. [] Electrochemical analysis revealed a split of approximately 70 mV in the redox potentials of the ferrocenecarboxylate ligands, indicating electronic interaction influenced by the bridging dppa ligand.

Q4: How does this compound contribute to white phosphorus activation and functionalization?

A4: Studies highlight the significant role of dppa in activating and functionalizing white phosphorus (P4) using cobalt complexes. Employing dppa as a ligand led to the transformation of the P4 tetrahedron into a zig-zag chain, forming the complex [Co(Ph2PNHP(Ph2)PPPP(Ph2)NHPPh2)]BF4. [] This transformation underscores the potential of dppa-containing cobalt complexes in developing environmentally friendly routes to valuable phosphorus-containing compounds.

Q5: Are there any insights into the stability and performance of this compound-containing complexes?

A5: Research on dimolybdenum complexes provides insights into the stability of dppa-containing compounds. For example, trans-Mo2X2(O2C(CH2)nCH3)2(μ-dppa)2 complexes, where X is Cl or Br and n varies, were synthesized and characterized. Thermal analysis revealed varying melting points depending on the axial ligands and chain lengths, indicating the influence of structural modifications on thermal stability. []

Q6: What analytical techniques are employed to characterize this compound and its metal complexes?

A6: Various spectroscopic and analytical techniques are crucial for characterizing dppa-containing compounds. For instance, single-crystal X-ray diffraction analysis elucidated the three-dimensional structure of the Au19 nanocluster stabilized by dppa. [] Additionally, NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and elemental analysis are routinely employed to characterize dppa complexes and investigate their properties. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。